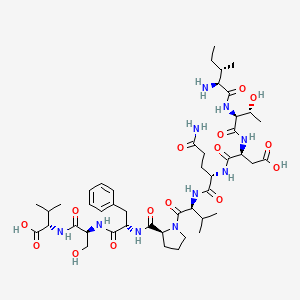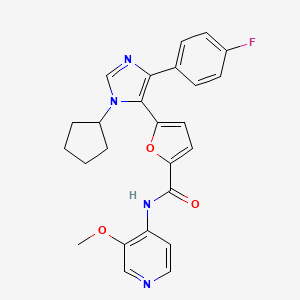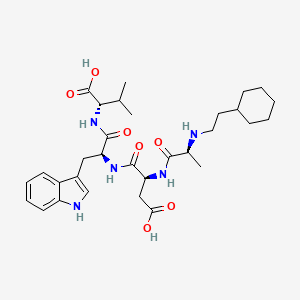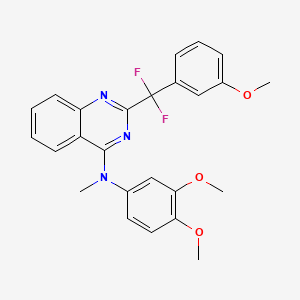
Anticancer agent 198
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 198, also known as compound 18b, is a potent anticancer compound with the molecular formula C25H23F2N3O3 and a molecular weight of 451.47 g/mol . It is a potential inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein and has shown significant toxicity towards K562 cells and WRN-overexpressing PC3 cells . This compound is particularly notable for its ability to inhibit DNA/RNA synthesis and disrupt the cell cycle, making it a promising candidate for cancer therapy .
准备方法
The synthesis of anticancer agent 198 involves multiple steps, typically starting with the preparation of quinazoline-4-amine derivatives. The synthetic route includes the following steps :
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the reaction of appropriate aniline derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and nucleophiles.
Final Coupling: The final step involves coupling the substituted quinazoline with other aromatic or heteroaromatic compounds to achieve the desired structure of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Anticancer agent 198 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinazolines and their derivatives.
科学研究应用
Anticancer agent 198 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Industry: The compound’s synthesis and production methods are of interest for the development of new anticancer drugs and the optimization of industrial-scale production processes.
作用机制
The mechanism of action of anticancer agent 198 involves its inhibition of the WRN protein, which plays a crucial role in DNA repair and replication . By inhibiting WRN, the compound induces DNA damage and disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the cell cycle regulation pathway.
相似化合物的比较
Anticancer agent 198 can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share a similar core structure and exhibit anticancer activity through various mechanisms, including inhibition of tyrosine kinases and DNA synthesis.
Benzimidazole Derivatives: These compounds also exhibit potent anticancer activity due to their structural similarity to nucleosides and their ability to bind to different drug targets involved in cancer progression.
Piperazine Derivatives: Piperazine-containing compounds have shown a wide range of biological activities, including anticancer effects, and are often used in combination with other pharmacophores to enhance their activity.
The uniqueness of this compound lies in its specific inhibition of the WRN protein and its significant cytotoxicity towards WRN-overexpressing cancer cells .
属性
分子式 |
C25H23F2N3O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-[difluoro-(3-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C25H23F2N3O3/c1-30(17-12-13-21(32-3)22(15-17)33-4)23-19-10-5-6-11-20(19)28-24(29-23)25(26,27)16-8-7-9-18(14-16)31-2/h5-15H,1-4H3 |
InChI 键 |
VJXTXARLBMFCCR-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)C(C4=CC(=CC=C4)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
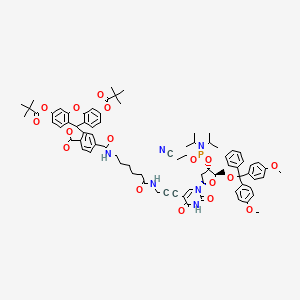
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
